4-chloro-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
Beschreibung
4-Chloro-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a benzamide derivative featuring a thiazolo[5,4-b]pyridine core. Its structure includes a nitro group at the 3-position and a chlorine atom at the 4-position on the benzamide moiety, coupled with a thiazolo[5,4-b]pyridine-substituted phenyl group. This compound is of interest in medicinal chemistry due to the pharmacological relevance of thiazolo[5,4-b]pyridine derivatives in targeting enzymes and receptors, such as c-KIT, FtsZ, and sirtuins .
Eigenschaften
IUPAC Name |
4-chloro-3-nitro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN4O3S/c20-14-7-6-11(10-16(14)24(26)27)17(25)22-13-4-1-3-12(9-13)18-23-15-5-2-8-21-19(15)28-18/h1-10H,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIZQCCFOMEBAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4-chlorobenzamide to introduce the nitro group. This is followed by the formation of the thiazolo[5,4-b]pyridine ring system through cyclization reactions involving appropriate precursors. The final step involves coupling the thiazolo[5,4-b]pyridine derivative with the nitrated benzamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. The use of automated synthesis and purification systems would also be beneficial in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride).
Cyclization: Cyclization agents and conditions specific to the desired ring system.
Major Products
Reduction: 4-amino-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Complex polycyclic compounds.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Thiazolo[5,4-b]pyridine derivatives have been extensively studied for their anticancer properties. For instance, a series of thiazolo[5,4-b]pyridine analogues demonstrated potent inhibition of phosphoinositide 3-kinase (PI3K), a critical enzyme in cancer cell signaling pathways. The compound 19a , which is structurally similar to 4-chloro-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, exhibited an IC50 value of 3.6 nM against PI3Kα, indicating strong potential as an anticancer agent .
Anti-inflammatory Properties
Recent studies have indicated that thiazolo[4,5-b]pyridine derivatives possess anti-inflammatory properties. Certain analogues were synthesized and evaluated for their ability to inhibit inflammatory mediators, showcasing their potential as therapeutic agents for inflammatory diseases .
Synthesis of Novel Derivatives
The synthesis of 4-chloro-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can be achieved through various synthetic routes involving nucleophilic aromatic substitution and cyclization reactions. A one-step synthesis method has been reported for thiazolo[5,4-b]pyridine derivatives from chloronitropyridines and thioamides or thioureas . This efficient synthetic pathway not only facilitates the production of the compound but also allows for the exploration of structural modifications to enhance biological activity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of thiazolo[5,4-b]pyridine derivatives. Studies have shown that specific functional groups significantly influence the inhibitory potency against PI3K enzymes. For example, the presence of a sulfonamide group was found to enhance activity due to its ability to form strong interactions with the enzyme's active site .
Case Study: PI3K Inhibition
In a study investigating various thiazolo[5,4-b]pyridine derivatives, compound 19a was highlighted for its selective inhibition of PI3K isoforms with IC50 values in the nanomolar range. Molecular docking studies revealed that the compound forms critical hydrogen bonds with key residues in the PI3K active site, validating its potential as a lead compound for further development .
Case Study: Anti-inflammatory Activity
Another case study focused on the anti-inflammatory effects of thiazolo[4,5-b]pyridine derivatives demonstrated significant reductions in pro-inflammatory cytokines in vitro. This suggests that compounds like 4-chloro-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide could be beneficial in treating conditions characterized by chronic inflammation .
Tables
Wirkmechanismus
The mechanism of action of 4-chloro-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiazolo[5,4-b]pyridine moiety can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
The following compounds share the benzamide-thiazolo[5,4-b]pyridine scaffold but differ in substituents, leading to distinct biological activities:
Key Observations :
- Hydrophobic Interactions : The 3-(trifluoromethyl)phenyl group in compound 6h improves c-KIT inhibition by fitting into hydrophobic pockets, suggesting that the nitro group in the target compound might occupy similar regions .
- Antibacterial Activity : PC190723’s chloro and fluorinated substituents contribute to its potency against MRSA, highlighting the importance of halogen placement in antimicrobial design .
Structure-Activity Relationships (SAR)
- c-KIT Inhibition : Derivatives with hydrophobic substituents (e.g., 3-CF₃ in 6h) show enhanced enzymatic inhibition, whereas hydrophilic groups (e.g., methoxy in T60001) reduce activity . The nitro group in the target compound may mimic these hydrophobic interactions.
- Sirtuin Modulation : Methoxy substituents (as in T60001) are linked to sirtuin regulation, implying that electronic effects of substituents dictate target specificity .
- Antibacterial Targeting : Chloro and fluorine atoms in PC190723 optimize binding to FtsZ, a bacterial tubulin homolog, suggesting the target compound’s chloro group could be leveraged for similar applications .
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Hydrogen Bond Donors/Acceptors | Solubility |
|---|---|---|---|---|
| Target Compound | ~435.8 g/mol | 3.5 (estimated) | 1 donor, 6 acceptors | Low (nitro group reduces solubility) |
| T60001 | 391.4 g/mol | 2.8 | 1 donor, 6 acceptors | Moderate (methoxy groups enhance solubility) |
| PC190723 | 425.8 g/mol | 4.1 | 1 donor, 7 acceptors | Low (fluorine and chloro groups increase lipophilicity) |
| 6h | ~450.9 g/mol | 4.5 | 1 donor, 5 acceptors | Low (CF₃ group increases hydrophobicity) |
Biologische Aktivität
The compound 4-chloro-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its inhibitory effects on various enzymes and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolo[5,4-b]pyridine core, which is known for its diverse biological activities. The presence of the 4-chloro and 3-nitro substituents contributes to its unique reactivity and interaction with biological targets.
Structural Formula
The structural representation can be summarized as follows:
- Core structure : Thiazolo[5,4-b]pyridine
- Substituents : 4-chloro and 3-nitro groups attached to a phenyl ring linked to a benzamide moiety.
Enzyme Inhibition
Recent studies have highlighted the compound's potent inhibitory activity against phosphoinositide 3-kinase (PI3K), a critical enzyme involved in various cellular processes including cell growth and survival. The structure-activity relationship (SAR) indicates that modifications in the thiazolo[5,4-b]pyridine structure significantly influence its inhibitory potency.
Key Findings
- The compound exhibited an IC50 value of 3.6 nM against PI3Kα, demonstrating strong inhibition compared to other derivatives within the same class .
- The presence of the sulfonamide functionality was identified as crucial for enhancing PI3Kα inhibitory activity, with variations leading to significant differences in potency .
Cytotoxicity and Selectivity
In addition to its enzyme inhibition properties, preliminary cytotoxicity assays suggest that this compound maintains relatively low toxicity profiles, making it a promising candidate for further development in therapeutic applications. The selectivity for PI3K over other kinases (e.g., PI3Kβ) indicates potential advantages in minimizing side effects during treatment .
The mechanism by which this compound exerts its biological effects involves:
- Binding to the kinase domain of PI3K , leading to inhibition of downstream signaling pathways associated with cancer cell proliferation.
- The interaction is facilitated by hydrogen bonding between the thiazolo[5,4-b]pyridine core and active site residues of the enzyme .
Study 1: Anticancer Activity
A study investigated the anticancer properties of various thiazolo[5,4-b]pyridine derivatives, including our compound of interest. The results indicated significant inhibition of tumor cell growth in vitro, correlating with the observed PI3K inhibition. The compound was tested against several cancer cell lines, showing promising results in reducing cell viability at nanomolar concentrations.
Study 2: In Vivo Efficacy
In vivo studies using animal models demonstrated that treatment with the compound led to reduced tumor sizes compared to control groups. These findings support its potential as an effective therapeutic agent in oncology.
Table 1: Biological Activity Summary
| Compound Name | Target Enzyme | IC50 (nM) | Cytotoxicity (CC50 μM) | Selectivity |
|---|---|---|---|---|
| 4-Chloro-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide | PI3Kα | 3.6 | >100 | High |
| Other Analogues | Various | Varies | Varies | Varies |
Table 2: Structure-Activity Relationship (SAR)
| Modification | Observed Activity | Comments |
|---|---|---|
| Sulfonamide addition | Increased potency | Essential for PI3Kα inhibition |
| Substitution at 2-position | Decreased activity | Altered binding affinity |
Q & A
Q. Q1: What synthetic strategies are recommended for constructing the thiazolo[5,4-b]pyridine core in this compound?
Answer: The thiazolo[5,4-b]pyridine core is typically synthesized via annulation reactions. A validated approach involves microwave-assisted cyclization of intermediates like 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide and dry pyridine . For scalability, continuous flow chemistry or high-throughput screening can optimize reaction parameters (e.g., solvent, temperature) to improve yields (>75%) and purity (>95%) . Post-synthesis, confirm the core structure using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Q2: How can researchers distinguish between regioisomers during structural characterization?
Answer: Regioisomeric ambiguity in the thiazolo[5,4-b]pyridine system can be resolved via 2D NMR (e.g., NOESY or HMBC) to map spatial correlations between protons and heteroatoms. For example, the nitro group at position 3 of the benzamide ring can be confirmed by its deshielding effect in H NMR (~8.5–9.0 ppm) and characteristic IR absorption at 1520–1550 cm (asymmetric NO stretch) .
Advanced Mechanistic and Functional Studies
Q. Q3: What experimental approaches are used to validate the compound’s mechanism of action as a kinase inhibitor?
Answer: The compound’s PI3K inhibition can be assessed via:
- Biochemical assays : Measure IC values using ATP-competitive kinase activity kits (e.g., ADP-Glo™). Compare with structurally similar inhibitors (e.g., 2,6-difluoro derivatives) to assess potency shifts due to the nitro group .
- Structural studies : Perform X-ray crystallography or molecular docking to identify key interactions (e.g., hydrogen bonds between the nitro group and Lys802 in PI3Kα) .
- Cellular validation : Use PI3K-dependent cell lines (e.g., PTEN-null cancer cells) to correlate inhibition with reduced AKT phosphorylation (western blot) .
Q. Q4: How should researchers address contradictory bioactivity data between in vitro and cellular assays?
Answer: Discrepancies may arise from poor cellular permeability or off-target effects. Mitigate this by:
- Solubility optimization : Use DMSO/cyclodextrin formulations to enhance bioavailability .
- Selectivity profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
- Metabolic stability assays : Incubate with liver microsomes to assess degradation rates; modify substituents (e.g., replace nitro with CF) if metabolism is rapid .
Structure-Activity Relationship (SAR) and Optimization
Q. Q5: How does the nitro substituent at position 3 influence bioactivity compared to halogenated analogs?
Answer: The nitro group enhances electron-withdrawing effects, increasing binding affinity to PI3K’s hydrophobic pocket. However, it may reduce metabolic stability. Comparative SAR studies show:
| Substituent | PI3Kα IC (nM) | Metabolic Half-life (Human Liver Microsomes) |
|---|---|---|
| -NO | 12 ± 1.5 | 15 min |
| -Cl | 28 ± 3.2 | 45 min |
| -CF | 18 ± 2.1 | 30 min |
| Data suggest a trade-off between potency and stability, guiding lead optimization . |
Q. Q6: What strategies improve selectivity for PI3Kα over PI3Kγ?
Answer:
- Substituent engineering : Introduce a methoxy group at position 4 of the benzamide ring to exploit PI3Kα-specific hydrophobic residues .
- Molecular dynamics simulations : Identify residue-specific interactions (e.g., Val851 in PI3Kα vs. Met953 in PI3Kγ) to guide modifications .
- In vivo testing : Use PI3Kγ-knockout models to isolate α-isoform effects .
Methodological Considerations for Data Reproducibility
Q. Q7: How can researchers ensure reproducibility in kinetic solubility measurements?
Answer:
- Standardized protocols : Use nephelometry in PBS (pH 7.4) at 25°C, with a 24-hour equilibration period .
- Cross-lab validation : Compare results with reference compounds (e.g., 4-fluoro analogs) to calibrate instrumentation .
Q. Q8: What analytical techniques resolve batch-to-batch variability in purity?
Answer:
- HPLC-MS : Use a C18 column (ACN/water gradient) to quantify impurities >0.1%.
- Elemental analysis : Verify Cl and N content (±0.3% theoretical) to confirm stoichiometry .
Advanced Applications and Multi-Target Profiling
Q. Q9: Can this compound exhibit off-target effects on sirtuins or epigenetic regulators?
Answer: While primarily a PI3K inhibitor, the thiazolo[5,4-b]pyridine scaffold shows moderate SIRT1 inhibition (IC ~1.2 µM). Use siRNA knockdown or SIRT1-specific inhibitors (e.g., EX-527) in combination studies to dissect dual mechanisms .
Q. Q10: What in silico tools predict the compound’s ADMET profile?
Answer:
- SwissADME : Predicts high gastrointestinal absorption (TPSA <90 Å) but moderate CYP3A4 inhibition risk.
- Protox-II : Flags potential cardiotoxicity (hERG IC ~5 µM), necessitating patch-clamp validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
